Product packaging for heparin-binding protein 17(Cat. No.:CAS No. 139946-12-6)

heparin-binding protein 17

Cat. No.: B1178975
CAS No.: 139946-12-6
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Description

Heparin-Binding Protein 17 (HBp17), also known as Fibroblast Growth Factor-Binding Protein-1 (FGFBP-1), is a secreted 17 kDa protein that was first purified from the conditioned medium of the A431 human squamous cell carcinoma cell line . This protein is characterized by its reversible, non-covalent binding to several Fibroblast Growth Factors (FGFs), including FGF-1, FGF-2, FGF-7, FGF-10, and FGF-22 . By interacting with these growth factors, HBp17 acts as a chaperone, releasing them from their sequestration in the extracellular matrix (ECM) and thereby enhancing their bioavailability and biological activity . Its primary research value lies in the study of epithelial cancers, particularly squamous cell carcinoma (SCC) and oral squamous cell carcinoma (OSCC) . Functional studies demonstrate that HBp17 is a critical promoter of tumorigenesis. Knockout of HBp17 using CRISPR/Cas9 technology in SCC cell lines resulted in significantly inhibited cell proliferation, colony formation, cell motility, and tumor growth in vivo . Furthermore, this knockout induced the upregulation of genes related to epidermal development and keratinization, suggesting a novel role for HBp17 in suppressing cancer cell differentiation . Consequently, HBp17 is recognized as a potent therapeutic target, with research showing that its expression can be suppressed by 1α,25-dihydroxyvitamin D3 and its analog, eldecalcitol (ED-71), leading to antitumor effects . This product is provided for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

139946-12-6

Molecular Formula

C10H10N2

Synonyms

heparin-binding protein 17

Origin of Product

United States

Molecular Architecture and Structural Determinants of Heparin Binding Protein 17 Fgfbp 1

Protein Family Classification and Evolutionary Aspects

FGFBP-1 belongs to the fibroblast growth factor-binding protein family. mybiosource.com This family of proteins acts as carriers for FGFs, which are key regulators of cellular proliferation, differentiation, and angiogenesis. e-century.us The FGF and FGF receptor families have undergone significant evolution, with gene duplications playing a major role, particularly around the emergence of vertebrates. nih.gov

Structural Domains and Their Functional Implications

FGFBP-1 possesses a multi-domain architecture that dictates its function as a carrier and enhancer of FGF activity. The protein has distinct domains for binding to heparin and FGFs, allowing it to interact with the extracellular matrix and its growth factor cargo.

The heparin-binding functionality is a key characteristic of FGFBP-1. uniprot.orgwikipedia.org The primary heparin-binding domain is located in the central region of the protein. portlandpress.comnih.gov This interaction is crucial for releasing FGFs that are sequestered in the extracellular matrix by heparan sulfate (B86663) proteoglycans. researchgate.net In addition to the primary domain, partially conserved heparin-binding domains are also present. researchgate.netnih.gov

The fibroblast growth factor (FGF)-interacting domain is situated in the C-terminus of FGFBP-1. uniprot.org Specifically, a C-terminal fragment encompassing amino acids 193-234 has been identified as the minimal binding domain for FGF-2. uniprot.org This interaction is vital for chaperoning FGFs to their receptors, thereby amplifying their signaling. nih.gov

The protein also contains an N-terminal domain that shares similarities with the dimer-interaction site found in the cAMP-dependent protein kinase IIα regulatory subunit. portlandpress.com Furthermore, a C-terminal calmodulin-binding domain has been identified. portlandpress.com The arrangement of these domains allows FGFBP-1 to effectively mobilize FGFs and present them to their cell surface receptors, enhancing downstream signaling pathways involved in processes like cell proliferation and migration. nih.govmdpi.com

DomainLocationFunctionKey Amino Acid Residues/Features
N-terminal DomainN-terminusSimilar to dimer-interaction site of PKA IIα regulatory subunit. portlandpress.com-
Heparin-Binding DomainCentral region (amino acids 61-117 in Sp17, a related protein) portlandpress.comBinds to heparin and heparan sulfate proteoglycans in the extracellular matrix. uniprot.orgportlandpress.comwikipedia.orgExhibits the greatest sequence divergence. portlandpress.com
FGF-Interacting DomainC-terminus (amino acids 193-234 for FGF-2 binding) uniprot.orgBinds to fibroblast growth factors (FGFs). uniprot.orgConserved cysteine residues (Cys-214, Cys-222). uniprot.org
Calmodulin-Binding DomainC-terminus portlandpress.comBinds to calmodulin. portlandpress.com-

Post-Translational Modifications and Their Impact on Functional Dynamics

Post-translational modifications (PTMs) play a significant role in regulating the function and stability of many proteins, and FGFBP-1 is no exception. While specific PTMs for FGFBP-1 are not extensively detailed in the provided search results, the presence of conserved cysteine residues within the FGF-binding domain strongly suggests the formation of disulfide bonds. researchgate.netuniprot.org

Homology modeling and mutational analysis have indicated that a disulfide bridge between Cys-214 and Cys-222 is functionally significant for the interaction with FGF-2. uniprot.org Mutation of Cys-214 to alanine (B10760859) was shown to reduce the binding of FGFBP-1 to FGF-2, highlighting the importance of this disulfide bond in maintaining the structural integrity of the FGF-binding domain and, consequently, the protein's ability to chaperone FGFs. uniprot.org

Gene Expression and Transcriptional Regulation of Heparin Binding Protein 17 Fgfbp 1

Genomic Locus and Transcript Variants

The gene encoding human FGFBP-1, FGFBP1, is located on the short (p) arm of chromosome 4. wikipedia.org Specifically, it resides at the cytogenetic band 4p15.32. wikipedia.orggenecards.orgatlasgeneticsoncology.org The precise genomic coordinates on the GRCh38.p14 assembly are from base pair 15,935,577 to 15,938,740 on the complement strand. The gene itself spans a length of 3,164 base pairs. genecards.org According to Ensembl data, the FGFBP1 gene consists of 3 exons and gives rise to a single protein-coding transcript. In addition to the functional gene, a pseudogene of FGFBP1 has also been identified on the short arm of chromosome 4. sinobiological.com

AttributeDescription
Gene Symbol FGFBP1
Chromosome 4
Cytogenetic Band 4p15.32
Genomic Coordinates (GRCh38.p14) Chr4: 15,935,577-15,938,740 (complement)
Gene Size 3,164 bases
Number of Exons 3
Transcript Count 1 protein-coding transcript

Transcriptional Control Mechanisms

The expression of FGFBP1 is regulated by a complex interplay of various transcription factors and signaling pathways that can either activate or repress its transcription. This intricate control allows the cell to modulate FGFBP-1 levels in response to external stimuli and developmental cues.

The promoter region of the FGFBP1 gene contains several binding sites for transcription factors that are crucial for its regulation. Analysis of the promoter has identified binding sites for factors including AREB6, Cdc5, CUTL1, E47, HOXA5, POU3F2, and RP58. genecards.org

The regulation of FGFBP1 is highly context-dependent:

Activation:

In squamous cell carcinoma cells, mitogens such as Epidermal Growth Factor (EGF) and TPA induce FGFBP1 expression. wikigenes.org This induction is mediated through AP-1 (c-Fos/JunD) and CCAAT/enhancer-binding protein (C/EBP) elements within the promoter. wikigenes.org

In hepatocellular carcinoma, the transcription factor Sox12, which is a direct target of FoxQ1, promotes metastasis by transactivating FGFBP1 expression. atlasgeneticsoncology.org

In breast cancer cells, KLF5 has been shown to promote cell proliferation by directly activating FGFBP1 mRNA transcription.

Activation of the mTORC1-STAT3 pathway can also induce FGFBP1 in airway epithelial cells. nih.gov

Repression:

Transforming growth factor-beta (TGF-β) signaling significantly represses FGFBP1 expression in mesenchymal and neural crest cells. wikigenes.org This repression is a key event during the epithelial-to-mesenchymal transition (EMT).

An E-box repressor site has also been identified in the proximal regulatory region of the gene's promoter. wikigenes.org

Transcription Factor / PathwayEffect on FGFBP1 ExpressionCellular Context
AP-1 (c-Fos/JunD) ActivationSquamous Cell Carcinoma (in response to EGF)
C/EBP ActivationSquamous Cell Carcinoma (in response to EGF)
Sox12 / FoxQ1 ActivationHepatocellular Carcinoma
KLF5 ActivationBreast Cancer
mTORC1-STAT3 Pathway ActivationAirway Epithelial Cells
TGF-β Signaling RepressionMesenchymal and Neural Crest Cells

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by binding to the 3'-untranslated region of target mRNAs, leading to their degradation or translational repression. The expression of FGFBP-1 is known to be modulated by this mechanism.

Research has identified a key signaling axis involving miR-146a. The miR-146a-CREB3L1-FGFBP1 signaling pathway has been shown to play an important role in the regulation of angiogenesis in human umbilical vein endothelial cells. Upregulation of this signaling contributes to miR-146a-induced angiogenesis, highlighting a post-transcriptional control mechanism for FGFBP-1 function in vascular biology. atlasgeneticsoncology.orgahajournals.org

Tissue and Cell-Type Specificity of Expression

The expression of FGFBP1 is highly specific to certain tissues and cell types, with a predominant association with epithelial cells. frontiersin.org In normal adult tissues, its expression is generally low but can be significantly upregulated under specific conditions such as tissue injury or carcinogenesis. genecards.orgsinobiological.com

Epithelial Tissues: FGFBP-1 is prominently expressed in squamous epithelium. proteinatlas.org Specific locations include the suprabasal region of the epidermis, hair follicles, and the basement membrane at the dermo-epidermal junction. sinobiological.com High levels of expression are also found in the mucosa of the pharynx, esophagus, and oral cavity (including gums and gingival epithelium), as well as in the ileum and colon. wikipedia.orgfrontiersin.org

Specific Cell Types: At a cellular level, expression is enhanced in suprabasal keratinocytes, basal keratinocytes, squamous epithelial cells, and basal respiratory cells. proteinatlas.org It is also expressed in bladder cancer epithelial cells. frontiersin.org In the intestine, Fgfbp1 expression has been positively correlated with inferred cell potency in intestinal crypt epithelial cells, including in isthmal stem cells that sustain intestinal homeostasis and regeneration. biorxiv.org

Upregulation in Disease and Injury: Expression is significantly induced in epithelial cells following skin injury, where it plays a role in wound healing. sinobiological.com Furthermore, FGFBP-1 is markedly upregulated in various cancers, particularly squamous cell carcinomas, colorectal adenocarcinoma, and pancreatic cancer. genecards.orgsinobiological.comwikigenes.org

Tissue / ConditionSpecific Location / Cell TypeExpression Level
Skin Suprabasal keratinocytes, Hair folliclesNormal Expression
Oral Cavity Mucosa of pharynx, Gums, Gingival epitheliumHigh Expression
Gastrointestinal Tract Esophagus, Ileum, Colon, Isthmal stem cellsNormal to High Expression
Bladder Epithelial cellsLow in normal; High in cancer
Wounded Skin Epithelial cells near injury siteUpregulated
Cancer Squamous cell carcinomas, Pancreatic cancerUpregulated

Molecular Interactions of Heparin Binding Protein 17 Fgfbp 1

Interactions with Extracellular Matrix Components

FGFBP-1's ability to mobilize FGFs is critically dependent on its interactions with the complex environment of the extracellular matrix, particularly with glycosaminoglycans.

The interaction between FGFBP-1 and heparan sulfate (B86663) proteoglycans (HSPGs) is indirect but fundamental to its function. FGFs bind to the heparan sulfate chains of HSPGs, which acts as a storage reservoir in the ECM. nih.govnih.gov FGFBP-1 modulates this storage system. nih.gov The binding of FGFs to HSPGs is a critical step for their activity, and FGFBP-1 intervenes in this process. nih.govnih.gov While FGFBP-1 itself possesses a heparin-binding domain, evidence suggests it competes with HSPGs for binding to FGFs rather than forming a stable ternary complex. nih.govwikipedia.org FGFBP-1 displaces FGFs from HSPGs, allowing them to become mobile and available for receptor binding. nih.gov

The primary glycosaminoglycan (GAG) interaction relevant to the FGFBP-1/FGF system is with heparin and heparan sulfate, due to their structural similarity and role in binding FGFs. wikipedia.orgfrontiersin.orgmit.edu Heparin, a more highly sulfated form of heparan sulfate, is often used in vitro to study these interactions and has been shown to be a potent activator of FGF signaling. mit.edunih.gov While other GAGs like chondroitin (B13769445) sulfate are present in the ECM, the literature specifically detailing the interactions of the FGFBP-1 protein focuses predominantly on its interplay with the FGF-heparan sulfate axis. nih.govmdpi.com

Identification of Protein-Protein Interaction Networks

Protein-protein interaction databases have identified several potential interacting partners for FGFBP-1, providing insight into its broader biological roles. These networks include the direct, reversible binding to its main targets, the FGFs, as well as other potential regulatory partners.

Table 2: Experimentally Determined and Predicted Interactors of FGFBP-1

Interacting Protein Gene Name Evidence Potential Role
Fibroblast growth factor 1 FGF1 Physical Association Primary target; mobilization and transport nih.gov
Fibroblast growth factor 2 FGF2 Physical Association Primary target; mobilization and transport string-db.org
Fibroblast growth factor 7 FGF7 Physical Association Primary target; mobilization and transport nih.gov
Fibroblast growth factor 10 FGF10 Physical Association Primary target; mobilization and transport nih.gov
Fibroblast growth factor 22 FGF22 Physical Association Primary target; mobilization and transport nih.govnih.gov

The STRING interaction network for mouse Fgfbp1 shows high-confidence interactions with Fgf2, highlighting this as a primary and well-established partnership. string-db.org The network also suggests broader connections to other members of the FGF family and their receptors, underscoring FGFBP-1's central role as a modulator of FGF signaling. string-db.orgstring-db.org

Biological Functions and Cellular Roles of Heparin Binding Protein 17 Fgfbp 1

Regulation of Cell Proliferation

FGFBP-1 is a significant regulator of cell proliferation, primarily through its interaction with FGFs, which are potent mitogens. By releasing FGFs from the ECM, FGFBP-1 enhances their ability to stimulate cell division.

Research has demonstrated a direct correlation between FGFBP-1 expression and increased cell proliferation. In vitro studies have shown that the introduction of the FGFBP-1 transgene into a non-tumorigenic cell line significantly boosts its proliferation rate. Conversely, the knockout of the FGFBP-1 gene in squamous cell carcinoma (SCC) and oral squamous cell carcinoma (OSCC) cells leads to a notable inhibition of cell proliferation and colony formation. This anti-proliferative effect is also observed when FGFBP-1 expression is suppressed by other molecules, such as the microRNA miR-6887-5p, which directly targets FGFBP-1.

The table below summarizes key research findings on the role of FGFBP-1 in cell proliferation.

Experimental Model Methodology Key Findings Reference
A431-4 cells (non-tumorigenic subline of A431)Transgene expression of FGFBP-1Significantly enhanced in vitro proliferation.
SCC/OSCC cellsOverexpression of miR-6887-5p (targets FGFBP-1)Inhibition of cell proliferation and colony formation in vitro.
A431 and HO-1-N-1 cells (SCC cell lines)CRISPR/Cas9-mediated knockout of FGFBP-1Inhibition of cell proliferation and colony formation.

Modulation of Cell Differentiation

FGFBP-1 also plays a role in modulating cell differentiation, particularly in epithelial tissues. Evidence suggests that the absence of FGFBP-1 can promote the differentiation of squamous epithelial cells.

Studies involving the knockout of FGFBP-1 in A431 squamous cell carcinoma cells have revealed an upregulation of molecules associated with epithelial cell differentiation. Microarray and proteomic analyses of these knockout cells showed increased expression of mRNAs and proteins that are markers for the terminal differentiation of squamous epithelial cells, such as those involved in the formation of the cornified envelope. Specifically, the expression of proteins like fatty acid-binding protein 5 (FABP5), small proline-rich proteins (SPRR1A, SPRR1B), involucrin (B1238512) (IVL), loricrin (LOR), and filaggrin (FLG) was found to be elevated. This indicates that FGFBP-1 may normally act to maintain an undifferentiated state in these cells, and its removal allows the differentiation program to proceed.

The following table details the research findings on FGFBP-1's impact on cell differentiation.

Cell Line Methodology Observed Effect on Differentiation Markers Reference
A431 cellsKnockout of FGFBP-1Upregulation of cornified envelope-associated mRNAs and proteins.
A431 cellsKnockout of FGFBP-1Increased mRNA expression of FABP5, SPRR1A, SPRR1B, IVL, LOR, and FLG.
A431 cellsKnockout of FGFBP-1Increased protein expression of FABP5, SPRR1A, SPRR1B, and IVL.

Impact on Cell Motility and Migration

FGFBP-1 has been shown to influence cell motility and migration, which are critical processes in development, wound healing, and cancer metastasis. The protein appears to promote the movement of cells, and its absence leads to a reduction in their migratory capabilities.

Functional analyses of SCC and OSCC cells following the knockout of FGFBP-1 have demonstrated a significant inhibition of cell motility in vitro. This effect was confirmed using a modified Boyden chamber assay, a standard method for assessing cell migration. The positive regulation of cell migration involved in sprouting angiogenesis is also listed as a biological process associated with FGFBP-1. These findings suggest that FGFBP-1 is a pro-migratory factor, likely by enhancing FGF signaling pathways that are known to be involved in cell movement.

Key research findings related to FGFBP-1 and cell motility are summarized in the table below.

Cell Type Experimental Approach Result Reference
SCC and OSCC cellsGenome editing (knockout of FGFBP-1)Significantly suppressed cell motility.
A431 and HO-1-N-1 cellsCRISPR/Cas9-mediated knockout of FGFBP-1Inhibition of cell motility in vitro.

Role in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process that is essential for tumor growth and tissue repair. FGFBP-1 is recognized as a pro-angiogenic molecule due to its ability to activate FGFs, particularly FGF-2, which is a potent inducer of angiogenesis.

The depletion of endogenous FGFBP-1 in cancer cells has been shown to reduce the growth and angiogenesis of xenograft tumors in mice. Immunohistochemical studies of oral tissues, ranging from normal mucosa to squamous cell carcinoma, have revealed a significant association between the expression of FGFBP-1, FGF-2, and vascular endothelial growth factor A (VEGF-A) with microvessel density. The expression levels of these angiogenic factors were observed to increase with the severity of epithelial dysplasia, being highest in severe dysplasia. This suggests that FGFBP-1 contributes to the "angiogenic switch" during tumor progression. Furthermore, FGFBP-1 is known to enhance FGF2 signaling during angiogenesis.

The table below presents a summary of research findings on the role of FGFBP-1 in angiogenesis.

Context Methodology Key Findings Reference
Xenograft tumors in miceDepletion of endogenous FGFBP-1 in cancer cellsReduced tumor growth and angiogenesis.
Oral tissues (normal to cancerous)ImmunohistochemistrySignificant association between FGFBP-1 expression and microvessel density.
Head and neck tumorigenesisImmunohistochemical expression analysisExpression of FGFBP-1, FGF-2, and VEGF-A increased with the severity of epithelial dysplasia.
GeneralFunctional annotationEnhances FGF2 signaling during angiogenesis.

Influence on Extracellular Matrix Remodeling

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. FGFBP-1 influences ECM remodeling primarily through its ability to release FGFs that are sequestered within the matrix.

FGFs are known to bind to heparan sulfate (B86663) proteoglycans (HSPGs) in the ECM, which acts as a storage depot. FGFBP-1 can disrupt this interaction, liberating FGFs and allowing them to signal to cells. This release of FGFs can, in turn, trigger downstream signaling pathways that lead to the expression of matrix metalloproteinases (MMPs) and other enzymes involved in the degradation and remodeling of the ECM. While direct studies focusing solely on FGFBP-1's role in ECM remodeling are less detailed, its fundamental mechanism of action—releasing ECM-bound growth factors—inherently links it to the dynamic regulation of the cellular microenvironment.

Intracellular Signaling Pathways Modulated by Heparin Binding Protein 17 Fgfbp 1

Activation of Downstream Signaling Cascades via FGF Receptor Engagement

The binding of the FGFBP-1/FGF complex to an FGFR induces receptor dimerization and the activation of its intracellular tyrosine kinase domain. This activation triggers the phosphorylation of specific tyrosine residues within the receptor, creating docking sites for various adaptor proteins and enzymes. These events are the inception of multiple downstream signaling pathways that regulate fundamental cellular activities such as proliferation, differentiation, migration, and survival. nih.gov

The primary signaling pathways activated upon FGFR engagement include:

RAS-MAPK Pathway: The recruitment of adaptor proteins like FRS2α and GRB2 to the phosphorylated FGFR leads to the activation of the RAS GTPase, which in turn activates the Raf-MEK-ERK cascade, also known as the MAPK pathway. nih.gov

PI3K-AKT Pathway: The GRB2 adaptor protein can also recruit GAB1, which activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates and activates AKT, a key regulator of cell survival and metabolism. nih.gov

PLCγ Pathway: Activated FGFRs can also recruit and activate phospholipase C gamma (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). nih.gov

STAT Pathway: Signal transducers and activators of transcription (STATs), particularly STAT1, 3, and 5, can also be activated by FGFRs, leading to the regulation of gene expression. nih.gov

PathwayKey MediatorsPrimary Cellular Functions
RAS-MAPKFRS2α, GRB2, SOS, RAS, RAF, MEK, ERKProliferation, differentiation, migration
PI3K-AKTGRB2, GAB1, PI3K, AKTSurvival, metabolism, growth
PLCγPLCγ, IP3, DAG, Ca²⁺, PKCCalcium signaling, cell growth
STATSTAT1, STAT3, STAT5Gene expression, immune response
Key Downstream Signaling Pathways Activated by FGFBP-1 Mediated FGFR Engagement.

Cross-talk with Other Signaling Networks (e.g., MAPK, PI3K/Akt, ERK1/2)

The signaling pathways initiated by FGFBP-1-mediated FGFR activation are not isolated but are part of a complex and interconnected cellular signaling network. There is significant cross-talk between the MAPK, PI3K/Akt, and ERK1/2 pathways, which allows for the fine-tuning of cellular responses.

For instance, studies have shown that the activation of the Ras/MAPK pathway can be influenced by the PI3K/Akt pathway. nih.gov Furthermore, there is evidence of cross-talk between the FGF receptor and Angiotensin II (AngII) pathways, integrated by MAPK signaling through MKK4, p38, and JNK. nih.govahajournals.org This integration of signals from different receptor systems highlights the complexity of cellular regulation and the central role of MAPK cascades in processing diverse extracellular cues.

The MEK/ERK and p38 signal transduction pathways are both involved in the induction of FGFBP-1 expression by epidermal growth factor (EGF). wikipedia.org This indicates a feedback loop where other growth factor signaling pathways can regulate the expression of FGFBP-1, thereby modulating FGF activity. The interplay between these pathways is crucial for a coordinated cellular response to various stimuli.

Mechanistic Insights into Cellular Responses

The activation of these intricate signaling networks by FGFBP-1 culminates in a wide array of cellular responses that are critical for both physiological and pathological processes. These responses are highly context-dependent, varying with cell type, the specific FGF involved, and the broader signaling environment.

Key cellular responses modulated by FGFBP-1 signaling include:

Cell Proliferation and Differentiation: By activating the MAPK and PI3K/Akt pathways, FGFBP-1 promotes cell division and differentiation, which is essential for embryonic development and tissue repair. nih.govwikipedia.org

Angiogenesis: FGFBP-1 is a potent angiogenic factor, stimulating the formation of new blood vessels. This is a critical process in wound healing and is also exploited by tumors to support their growth. wikigenes.org

Tumor Growth and Metastasis: Dysregulation of FGFBP-1 expression is frequently observed in various cancers. nih.gov Upregulation of FGFBP-1 can facilitate cancer growth and metastasis by promoting angiogenesis and cell migration. nih.gov

Wound Healing: FGFBP-1 plays a role in tissue repair by mobilizing FGFs to the site of injury, which stimulates the proliferation and migration of cells necessary for healing. nih.gov

Vascular Function and Blood Pressure Regulation: FGFBP-1 can modulate vascular tone and blood pressure by sensitizing blood vessels to vasoconstrictors like Angiotensin II, a process mediated through FGF receptor signaling and the MAPK pathway. nih.govahajournals.orggeorgetown.edu

Cellular ResponseMediating PathwaysPhysiological/Pathological Significance
ProliferationMAPK, PI3K/AktDevelopment, Tissue Repair, Cancer
AngiogenesisMAPKWound Healing, Tumor Growth
MigrationMAPKDevelopment, Metastasis
SurvivalPI3K/AktTissue Homeostasis, Cancer
Vascular ToneMAPK (p38, JNK)Blood Pressure Regulation
Cellular Responses to FGFBP-1 Mediated Signaling.

Pathophysiological Contributions of Heparin Binding Protein 17 Fgfbp 1

Involvement in Oncogenesis and Tumor Progression

FGFBP-1 is increasingly recognized as a key molecule in the initiation and progression of various malignancies. nih.govnih.gov Its expression is generally low in normal adult tissues but becomes significantly upregulated in several types of cancer, where it functions as an angiogenic switch and promotes tumor growth and metastasis. nih.govnih.gov

Elevated expression of FGFBP-1 is a prominent feature of squamous cell carcinoma (SCC). wikigenes.org Studies have demonstrated that FGFBP-1 is highly expressed in SCC cell lines and tumor samples, and its presence is considered a rate-limiting factor for the growth of SCC tumors in vivo. wikigenes.org The upregulation of FGFBP-1 is observed in the progression from normal epithelium to invasive carcinoma. For instance, in skin carcinogenesis models, FGFBP-1 expression is induced during the stages of tumor promotion. nih.gov Furthermore, knockout of the Fgfbp1 gene has been shown to inhibit the proliferation of squamous cell carcinoma cells, suggesting its critical role in maintaining the malignant phenotype. nih.gov In esophageal squamous cell carcinoma (ESCC), higher FGFBP-1 mRNA expression is found in tumor tissues compared to adjacent normal tissues, and this high expression is associated with a poorer prognosis for patients. nih.gov

The following table summarizes the correlation of high FGFBP-1 expression with clinicopathological features in Esophageal Squamous Cell Carcinoma. nih.gov

Clinical FeatureAssociation with High FGFBP-1 Expressionp-value
Tumor DifferentiationSignificant0.012
AgeSignificant0.045
Lymph Node MetastasisSignificant0.032

Data derived from a study on 172 patients with ESCC. nih.gov

In the context of oral squamous cell carcinoma (OSCC), FGFBP-1 expression is closely linked to the severity of epithelial dysplasia and the progression to invasive cancer. nih.govnih.gov Co-localization of FGFBP-1 and FGF-2 has been observed in various stages of oral tumorigenesis, from normal mucosa and hyperplasia to different grades of dysplasia and OSCC. wikigenes.orgnih.gov The expression level of FGFBP-1 increases with the severity of epithelial dysplasia, reaching its highest levels in severe dysplasia, which is considered a late-stage premalignant lesion. nih.gov This suggests that FGFBP-1 plays a critical role in the transition from precancerous lesions to malignant tumors in the oral cavity. The high expression of FGFBP-1 in oral cancer cell lines and tissues underscores its importance in the tumorigenic potential of epithelial cells in this context. nih.gov

A primary mechanism through which FGFBP-1 contributes to tumor progression is by promoting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. wikigenes.orggeorgetown.edu FGFBP-1 acts as a crucial "angiogenic switch molecule". nih.gov It functions by mobilizing angiogenic FGFs, such as FGF-1 and FGF-2, which are sequestered in the extracellular matrix and bound to heparan sulfate (B86663) proteoglycans. nih.gov By binding to these FGFs in a noncovalent and reversible manner, FGFBP-1 facilitates their release and presentation to FGF receptors (FGFRs) on endothelial cells, thereby enhancing their pro-angiogenic activity. nih.govnih.gov Studies have shown a significant association between the expression of FGFBP-1 and microvessel density in tumors. nih.gov This indicates that FGFBP-1, alongside other angiogenic factors like vascular endothelial growth factor A (VEGF-A) and FGF-2, actively promotes the induction of tumor angiogenesis. nih.gov

The table below illustrates the expression scores of key angiogenic factors during the progression of oral epithelial lesions. nih.gov

Lesion TypeHBp17/FGFBP-1 Expression ScoreFGF-2 Expression ScoreVEGF-A Expression Score
Normal MucosaLowLowLow
HyperplasiaIncreasedIncreasedIncreased
Mild DysplasiaModerateModerateModerate
Moderate DysplasiaHighHighHigh
Severe DysplasiaHighestHighestHighest
OSCCHighHighHigh

Expression scores are qualitative and represent the trend observed in immunohistochemical studies. nih.gov

Modulatory Effects on the Tumor Microenvironment

FGFBP-1 significantly influences the tumor microenvironment (TME), a complex and dynamic network of cells and extracellular components that plays a critical role in tumor development and progression. The TME is composed of various cell types, including cancer-associated fibroblasts (CAFs), immune cells, and endothelial cells, all embedded within an extracellular matrix. mdpi.comcloudfront.net

FGFBP-1 facilitates the crosstalk between cancer cells and CAFs. sciengine.comoup.com For example, in pancreatic ductal adenocarcinoma (PDAC), FGFBP-1 secreted by pancreatic cancer cells can induce an increased secretion of FGF22 by CAFs. oup.comnih.gov This FGF22, in turn, promotes the migration and invasion of cancer cells by activating downstream signaling pathways through FGFR2. sciengine.comoup.com This interaction highlights a feed-forward loop where FGFBP-1 orchestrates a pro-tumorigenic dialogue within the TME.

Furthermore, the FGF/FGFR signaling axis, which is amplified by FGFBP-1, is known to modulate the immune landscape of the TME. researchgate.net This pathway can influence the survival of regulatory T cells (Tregs) and the polarization of tumor-associated macrophages (TAMs) towards an M2 phenotype, which is associated with immunosuppression and tumor promotion. researchgate.net By enhancing FGF signaling, FGFBP-1 can contribute to creating an immunosuppressive microenvironment that allows tumor cells to evade immune surveillance. researchgate.net The remodeling of the extracellular matrix, another critical aspect of the TME, is also influenced by FGF signaling, which can affect the production of collagens and other matrix components by CAFs. cloudfront.net

Advanced Methodologies for Investigating Heparin Binding Protein 17 Fgfbp 1

Gene Editing Approaches (e.g., CRISPR/Cas9 Knockout)

The advent of precise gene-editing technologies, most notably the CRISPR/Cas9 system, has revolutionized the study of protein function. By creating targeted gene knockouts, researchers can directly assess the impact of a protein's absence on cellular and organismal phenotypes.

In the context of FGFBP-1, the CRISPR/Cas9 system has been instrumental in clarifying its role in cancer biology. A notable study utilized this technology to knock out the FGFBP1 gene in A431 and HO-1-N-1 squamous cell carcinoma (SCC) cell lines. The findings from this research provided direct evidence of FGFBP-1's contribution to the malignant phenotype of these cells.

Detailed Research Findings from FGFBP-1 Knockout Studies:

Cell LineExperimental ObservationConclusion on FGFBP-1 Function
A431 (SCC)Significant inhibition of cell proliferation following FGFBP1 knockout.FGFBP-1 is a key promoter of proliferation in this cell line.
HO-1-N-1 (SCC)Markedly reduced colony formation ability in knockout cells compared to wild-type.Essential for maintaining the clonogenic potential of cancer cells.
A431 and HO-1-N-1Induction of cellular differentiation markers upon FGFBP1 knockout.Acts as an inhibitor of differentiation in SCC cells.

These findings, summarized in the table above, unequivocally demonstrate that FGFBP-1 is a critical factor in maintaining the proliferative and undifferentiated state of squamous cell carcinoma cells. The precision of CRISPR/Cas9-mediated gene knockout has been pivotal in substantiating the functional role of FGFBP-1 in cancer progression. mdpi.com

Proteomic and Transcriptomic Analyses

Proteomic and transcriptomic approaches offer a global perspective on the molecular landscape of cells and tissues, enabling the identification of changes in protein and RNA expression levels associated with FGFBP-1.

Transcriptomic analyses , often employing techniques like quantitative real-time PCR (qRT-PCR) and microarray analysis, have been used to correlate FGFBP1 mRNA levels with various pathological states. For instance, studies have shown that FGFBP1 expression is significantly upregulated in various cancers, including squamous cell carcinomas and some colon cancer cell lines. uniprot.org

Proteomic studies provide a direct measure of the FGFBP-1 protein itself. Methodologies such as mass spectrometry-based proteomics are crucial for quantifying protein levels and identifying post-translational modifications. A specialized proteomic workflow has been developed to identify heparin-binding proteins by using heparin to solubilize these proteins from the cell layer for subsequent mass spectrometry analysis. nih.govnih.gov This approach is particularly relevant for studying FGFBP-1 due to its heparin-binding nature.

Protein-Protein Interaction Mapping Techniques (e.g., STRING analysis)

Understanding the functional context of a protein requires mapping its interaction network. Protein-protein interaction (PPI) mapping techniques are therefore essential tools in FGFBP-1 research.

STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) is a widely used database and web resource that aggregates and scores known and predicted protein-protein interactions. github.io The interactions in STRING are derived from multiple sources, including experimental data, computational predictions, and text mining of scientific literature.

An analysis of the FGFBP-1 interaction network using STRING reveals a number of key interacting partners. These interactions are critical for the biological activity of FGFBP-1, primarily its role in FGF signaling.

FGFBP-1 Protein-Protein Interactions from STRING Database:

Interacting ProteinType of InteractionFunctional Consequence
FGF1 (Fibroblast Growth Factor 1)Physical and FunctionalMobilization and potentiation of FGF1 activity. string-db.orgstring-db.org
FGF2 (Fibroblast Growth Factor 2)Physical and FunctionalRelease from the extracellular matrix and enhanced signaling. string-db.orgstring-db.org
FGF7 (Fibroblast Growth Factor 7)FunctionalPotential modulation of FGF7-mediated signaling. string-db.orgstring-db.org
FGF10 (Fibroblast Growth Factor 10)FunctionalPossible involvement in FGF10-regulated processes. string-db.orgstring-db.org
FGF22 (Fibroblast Growth Factor 22)FunctionalImplicated in FGF22 signaling pathways. string-db.orgstring-db.org

This network highlights the central role of FGFBP-1 as a chaperone for various FGFs, thereby modulating their bioavailability and downstream signaling effects.

Imaging and Co-localization Studies (e.g., Immunohistochemistry)

Imaging techniques are indispensable for visualizing the spatial distribution of proteins within tissues and cells, providing valuable insights into their sites of action and potential interactions. Immunohistochemistry (IHC) is a powerful method that uses antibodies to detect the presence and location of specific proteins in tissue sections.

IHC studies have been instrumental in demonstrating the co-localization of FGFBP-1 with its binding partners in various tissues. For example, research on oral tissues has shown a clear co-localization of FGFBP-1 and FGF-2. nih.gov The expression levels of both proteins were observed to increase with the severity of epithelial dysplasia, suggesting a coordinated role in the progression of oral cancer. nih.gov

These co-localization studies provide strong visual evidence that supports the biochemical findings of FGFBP-1's interaction with FGFs, reinforcing its role as a key player in the tumor microenvironment.

Biochemical and Biophysical Characterization Techniques

A thorough understanding of a protein's function necessitates a detailed characterization of its biochemical and biophysical properties. These techniques are used to study the protein's structure, stability, and binding kinetics.

Biochemical characterization of FGFBP-1 has involved its purification from conditioned cell culture media, often from A431 human epidermoid carcinoma cells, which express high levels of the protein. mdpi.comsigmaaldrich.com Purification is typically achieved through techniques like heparin-affinity chromatography, which leverages the protein's strong affinity for heparin. sigmaaldrich.com

Biophysical techniques are then employed to study the purified protein. While detailed biophysical studies specifically on FGFBP-1 are not extensively reported in the provided search results, techniques commonly used for similar proteins, such as other members of the FGF family, include:

Circular Dichroism (CD) Spectroscopy: To determine the secondary structure content and assess conformational changes upon binding to ligands.

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding interactions, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of FGFBP-1 with FGFs and heparin.

Surface Plasmon Resonance (SPR): To study the kinetics of binding interactions in real-time, providing on- and off-rates for the formation of protein complexes.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the three-dimensional structure of the protein, which can provide insights into its mechanism of action and guide the design of potential inhibitors.

These methodologies are crucial for a comprehensive understanding of how FGFBP-1 functions at a molecular level.

Future Directions and Research Gaps in Heparin Binding Protein 17 Fgfbp 1 Studies

Unexplored Molecular Interaction Partners

The primary function of FGFBP-1 is to mobilize and present FGFs to their cognate receptors, a critical step in activating FGF signaling pathways. However, the full spectrum of its molecular interactions remains to be elucidated. While its binding to various FGFs and the extracellular matrix (ECM) is well-documented, there is a need to identify other potential binding partners that could modulate its function or mediate its non-canonical roles.

Future research should focus on comprehensive proteomic approaches, such as co-immunoprecipitation coupled with mass spectrometry, to identify novel FGFBP-1 interactors in different cellular and tissue contexts. A potential area of investigation is the interaction of FGFBP-1 with other signaling molecules. For instance, studies have shown that transforming growth factor-beta 1 (TGF-β1) can suppress FGFBP-1 expression, suggesting a potential crosstalk between these pathways that warrants further exploration. nih.gov Additionally, a positive association between FGFBP-1 and Programmed death-ligand 1 (PD-L1) has been observed in bladder cancer, indicating a possible role in immune modulation that may involve direct or indirect protein interactions. frontiersin.org

Table 1: Potential Areas for Exploring Unexplored Molecular Interaction Partners of FGFBP-1

Potential Interaction Class Rationale and Research Questions
Cell Surface Receptors Does FGFBP-1 interact with receptors other than FGF receptors to mediate its effects? Could it function as a co-receptor for other signaling pathways?
Extracellular Matrix Proteins Beyond heparan sulfate (B86663) proteoglycans, what other ECM components does FGFBP-1 bind to, and how does this affect its stability, localization, and activity?
Growth Factors and Cytokines Are there other growth factors or cytokines, besides FGFs, that are directly or indirectly modulated by FGFBP-1?
Proteases and Their Inhibitors How is the activity and turnover of FGFBP-1 regulated by proteases in the extracellular space? Does it interact with protease inhibitors?
Immune Checkpoint Proteins What is the molecular basis for the observed association between FGFBP-1 and PD-L1? Is there a direct physical interaction?

Elucidation of Novel Physiological Roles Beyond FGF Bioactivation

The established role of FGFBP-1 is centered on its ability to enhance FGF signaling. However, emerging evidence suggests that FGFBP-1 may have physiological functions that are independent of or extend beyond simple FGF bioactivation.

One such area is its role in neuromuscular junctions (NMJs). Research has indicated that FGFBP-1 is concentrated at NMJs and its expression is reduced in aged and ALS-affected muscles, suggesting a critical function in NMJ maintenance and stability. nih.gov Further studies are needed to dissect the precise mechanisms by which FGFBP-1 contributes to neuromuscular health and whether its therapeutic introduction could slow the degeneration of NMJs in aging and disease. nih.gov

Another novel area is the role of FGFBP-1 in adipocyte biology. Recent findings in ovine models have shown that FGFBP-1 can inhibit preadipocyte proliferation and promote adipocyte differentiation, suggesting a dual regulatory function in adipose tissue dynamics. mdpi.com This opens up new avenues for investigating FGFBP-1 as a potential target for modulating fat deposition and metabolism.

Furthermore, the link between FGFBP-1 and the immune response, as suggested by its association with PD-L1 in bladder cancer, points to a novel immunomodulatory role. frontiersin.org Future investigations should explore whether FGFBP-1 can directly influence immune cell function or alter the tumor microenvironment to promote immune evasion.

Further Characterization of Post-Translational Regulatory Mechanisms

The regulation of FGFBP-1 activity is currently understood primarily at the transcriptional level, with factors like TGF-β1 being identified as repressors. nih.gov However, the post-translational modifications (PTMs) that may fine-tune FGFBP-1 function remain largely uncharacterized. PTMs such as glycosylation, phosphorylation, and ubiquitination play critical roles in regulating the activity, stability, and localization of many secreted proteins.

While there is currently a lack of direct experimental evidence for specific PTMs on FGFBP-1, the study of related proteins, such as Fibroblast Growth Factor Receptor 1 (FGFR1), has shown that PTMs like glycosylation and phosphorylation are crucial for their proper function. nih.gov It is plausible that FGFBP-1 is similarly regulated. Future research should employ techniques like mass spectrometry to identify potential PTMs on FGFBP-1 and then functionally characterize the impact of these modifications. Understanding these regulatory mechanisms could provide novel strategies for modulating FGFBP-1 activity in disease states.

Table 2: Potential Post-Translational Modifications of FGFBP-1 and Their Functional Implications

Modification Potential Functional Impact Research Approach
Glycosylation May affect protein folding, stability, and interaction with binding partners.Mass spectrometry to identify glycosylation sites; functional assays with glycosylation-deficient mutants.
Phosphorylation Could modulate protein-protein interactions and signaling activity.Phosphoproteomic analysis; in vitro kinase assays to identify upstream kinases.
Ubiquitination May regulate protein turnover and degradation.Ubiquitination assays; identification of E3 ligases responsible for FGFBP-1 ubiquitination.
Proteolytic Cleavage Could generate active or inactive fragments of the protein.N-terminal and C-terminal sequencing to identify cleavage sites; functional analysis of cleaved forms.

Integration with Systems Biology and Computational Modeling Approaches

To date, research on FGFBP-1 has largely been focused on its role in specific biological contexts. A systems-level understanding of how FGFBP-1 integrates into broader signaling networks is lacking. Systems biology approaches, which involve the computational and mathematical modeling of complex biological systems, could provide valuable insights into the multifaceted roles of FGFBP-1.

Computational models of FGF signaling pathways could be developed to simulate the effects of varying FGFBP-1 concentrations on downstream cellular responses. frontiersin.org Such models could help predict the outcomes of therapeutic interventions that target FGFBP-1. For instance, a multi-scale hybrid agent-based computational model has been used to study the role of TGF-β1 in pulmonary fibrosis, a pathway known to interact with FGFBP-1. nih.gov A similar approach could be applied to model the interplay between FGFBP-1 and other signaling molecules in diseases like cancer or fibrosis.

These models, when integrated with high-throughput "omics" data (genomics, proteomics, transcriptomics), could help to build comprehensive interaction networks and identify key nodes and modules that are influenced by FGFBP-1. This would not only enhance our understanding of its biological functions but also aid in the identification of novel biomarkers and therapeutic targets.

Challenges in Research and Prospective Solutions

The study of FGFBP-1 is not without its challenges. One of the primary difficulties lies in its pleiotropic effects; as a modulator of a key signaling pathway, its dysregulation can have wide-ranging consequences in different tissues. mdpi.com This makes it challenging to study its function in isolation and to develop targeted therapies without off-target effects.

Another challenge is the lack of specific and potent small molecule inhibitors for FGFBP-1, which hinders its functional validation as a therapeutic target. The development of such tools would be invaluable for preclinical and clinical studies.

Furthermore, the complex interplay between FGFBP-1, FGFs, and the ECM in the dynamic in vivo microenvironment is difficult to recapitulate in vitro. The development of more sophisticated in vivo models, such as transgenic animal models and patient-derived xenografts, will be crucial for a comprehensive assessment of FGFBP-1's role in health and disease. mdpi.com

To overcome these challenges, a multidisciplinary approach is required, combining molecular and cellular biology with advanced imaging techniques, proteomics, and computational modeling. Collaborative efforts between academic researchers and pharmaceutical companies will also be essential to accelerate the translation of basic research findings into clinical applications.

Q & A

Q. Functional Assays :

  • Assess FGF2-mediated endothelial tube formation in co-culture systems.
  • Measure VEGF secretion via ELISA in conditioned media .

In Vivo Validation : Use xenograft models with HBP17-silenced cells and quantify microvessel density via CD31 immunohistochemistry .

Q. What strategies resolve contradictions in HBP17 expression levels across cancer studies?

  • Methodological Answer :
  • Tissue-Specific Context : Analyze HBP17 expression in stratified cohorts (e.g., squamous vs. adenocarcinoma subtypes) using RNA-seq datasets (TCGA) and IHC.
  • Post-Translational Regulation : Investigate proteasomal degradation (e.g., via MG132 treatment) or secretory pathways using brefeldin A .
  • Microenvironmental Factors : Co-culture cancer cells with fibroblasts or immune cells to assess paracrine regulation of HBP17 .

Q. How can structural biology techniques elucidate HBP17-heparin-FGF ternary complex formation?

  • Methodological Answer :
  • X-ray Crystallography/NMR : Co-crystallize recombinant HBP17 with FGF2 and heparin oligosaccharides. Use synchrotron radiation for high-resolution data .
  • Computational Modeling : Simulate binding dynamics using molecular dynamics (MD) software (e.g., GROMACS) to identify critical residues for mutagenesis .
  • Competitive Binding Assays : Use heparin-Sepharose pull-downs with FGF2 variants to map binding competition .

Regulatory and Mechanistic Questions

Q. How does NF-κB signaling regulate HBP17 expression in cancer?

  • Methodological Answer :
  • Luciferase Reporter Assays : Clone the FGFBP1 promoter (e.g., -1500 to +100 bp) into pGL3 vectors and co-transfect with NF-κB subunits (p65/p50). Measure activity under TNF-α stimulation .
  • ChIP-qPCR : Use anti-p65 antibodies to confirm NF-κB binding to putative κB sites in the FGFBP1 promoter .
  • Pharmacological Inhibition : Treat cells with NF-κB inhibitors (e.g., BAY 11-7082) and monitor HBP17 expression via qRT-PCR .

Q. What role do microRNAs (e.g., miR-6887-5p) play in modulating HBP17 in cancer?

  • Methodological Answer :
  • Bioinformatics : Predict miR-6887-5p binding sites in FGFBP1 3'UTR using tools like TargetScan. Validate via luciferase assays with wild-type vs. mutant 3'UTR constructs .
  • Functional Studies : Transfect miR-6887-5p mimics/inhibitors and assess HBP17 protein levels (Western blot) and tumor cell proliferation (MTT assay) .

Data Interpretation and Validation

Q. How to address discrepancies in HBP17's pro-tumor vs. tumor-suppressive roles?

  • Methodological Answer :
  • Context-Dependent Analysis : Compare HBP17 effects in normoxic vs. hypoxic conditions or across KRAS/TP53 mutational backgrounds.
  • Multi-Omics Integration : Correlate HBP17 expression with phosphoproteomics (e.g., FGF2/MAPK pathway activation) in patient-derived organoids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.